molecular formula C7H6INO3 B2905702 4-Iodo-2-methoxypyridine-3-carboxylic acid CAS No. 726206-55-9

4-Iodo-2-methoxypyridine-3-carboxylic acid

Cat. No.: B2905702
CAS No.: 726206-55-9
M. Wt: 279.033
InChI Key: QHVXEBCTYMUDIY-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyridine-3-carboxylic acid: is an organic compound with the molecular formula C7H6NO3I and a molecular weight of 279.03 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxypyridine-3-carboxylic acid typically involves the iodination of 2-methoxypyridine-3-carboxylic acid. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 4-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4-azido-2-methoxypyridine-3-carboxylic acid or 4-cyano-2-methoxypyridine-3-carboxylic acid.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen atoms.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Iodo-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity towards these targets . The carboxylic acid group can also play a role in its solubility and transport within biological systems .

Properties

IUPAC Name

4-iodo-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXEBCTYMUDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-iodo-2-methoxy-pyridine-3-carbaldehyde (4.96 g, 18.9 mmol) in 22 mL tert.-butanol was added in this order 2-methyl-2-butene (30 mL of a 2 M solution in THF, 60 mmol), natriumdihydrogen-phosphate (5.7 g, 47.5 mmol), water (15 mL) and sodiumchlorite (3.9 g, 43 mmol). The mixture was stirred at ambient temperature for 1 hour, then poured on dilute aqueous formic acid. The mixture was extracted with ethyl acetate, the organic layer washed with water and brine and concentrated. The residue was dissolved in diisopropylether+dichloromethane (1+1) and extracted 3 times with half-concentrated aqueous NaOH solution. The combined aqueous layers were acidified with conc. HCl and extracted with ethyl acetate. The organic layers were washed with water and brine, then dried over sodium sulfate and concentrated to give 3.462 g of the title compound as a white solid (67%). 1H NMR (500 MHz, CD3OD) δ 7.83 (d, J=5.4 Hz, 1H), 7.43 (d, J=5.4 Hz, 1H), 3.94 (s, 3H);
Quantity
4.96 g
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reactant
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0 (± 1) mol
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[Compound]
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solution
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reactant
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5.7 g
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reactant
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3.9 g
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reactant
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22 mL
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solvent
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0 (± 1) mol
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15 mL
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solvent
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0 (± 1) mol
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Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-2-methoxynicotinaldehyde (1 g, 3.58 mmol) in t-BuOH (6 mL), cooled at 25° C., is added 2-methyl-2-butene (6 mL, 2 M solution), Na2HPO4 (1.2 g) and water (3 mL). The reaction mixture is stirred for 5 minutes and sodium chlorite (800 mg, 8.9 mmol) is added slowly. Stirring of the mixture is continued until the aldehyde is completely consumed (3 hours, monitored by LCMS). The reaction is quenched with aq. formic acid. The mixture is partitioned between ethyl acetate (100 mL) and the organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The white powder was used for the next reaction without any further purification. 1H NMR 400 MHz (DMSO-d6) δ 10.06 (s, 1H), 7.89 (d, 1H, J=5.6 Hz), 7.48 (d, 1H, J=5.6 Hz), 3.87 (s, 1H); MS m/z 294.1 (M+1). MS m/z 280.01 (M+1).
Quantity
1 g
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reactant
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6 mL
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solvent
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6 mL
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reactant
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[Compound]
Name
Na2HPO4
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1.2 g
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reactant
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3 mL
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800 mg
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[Compound]
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aldehyde
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of methyl 4-iodo-2-methoxynicotinate (10 g) in methanol (136 mL) was added 1N aqueous sodium hydroxide solution (136 mL) under ice-cooling, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure to evaporate the methanol, and the remaining aqueous solution was washed twice with diethyl ether. The obtained aqueous layer was acidified with 1N hydrochloric acid (about 30 mL), and the mixture was extracted twice with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (7.7 g).
Quantity
10 g
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reactant
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136 mL
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reactant
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136 mL
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solvent
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